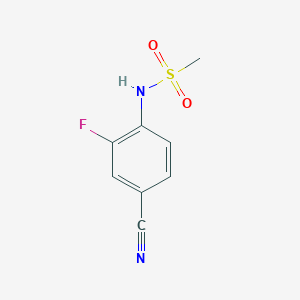
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2(1H)-quinolinone is a member of quinolines . It’s a heterocyclic compound with a pyrimidine moiety in the ring nucleus . This structure is present in a number of pharmacologically active compounds .
Synthesis Analysis
3,4-Dihydro-2(1H)-quinolinone derivatives have been synthesized using various methods. For instance, one method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea . Another method involves the use of N-(1’-alkoxy)cyclopropyl-2-haloanilines as a starting reagent .
Molecular Structure Analysis
The molecular formula of 3,4-Dihydro-2(1H)-quinolinone is C9H9NO . The structure includes a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
3,4-Dihydro-2(1H)-quinolinone derivatives have shown to be effective inhibitors of human nitric oxide synthase (NOS) . They have also been used in the synthesis of biologically active natural products .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dihydro-2(1H)-quinolinone is 147.17 g/mol . More specific physical and chemical properties of “2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine” are not available in the literature I have access to.
科学的研究の応用
Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
This compound plays a crucial role in the synthesis of DHPMs, which are valuable in medicinal chemistry due to their broad spectrum of pharmacological activities. DHPMs have been identified in bioactive marine alkaloids and have applications as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .
Catalysis in Multicomponent Reactions
The compound serves as a catalyst in multicomponent reactions, such as the Biginelli reaction. This reaction is significant for the efficient one-pot synthesis of DHPMs, which are known for their medicinal properties, including acting as calcium channel blockers and antihypertensive agents .
Mechanistic Insights into Reaction Pathways
Researchers utilize this compound to gain mechanistic insights into reaction pathways under metal Lewis acid catalysis and solvent-free conditions. It helps in understanding the synergistic effects of solvent-free conditions and catalysis on the overall reaction rate .
Activation of β-Ketone Moiety
The compound is instrumental in studies related to the activation of the β-ketone moiety. This activation contributes to the ketone-enol tautomerization, which is a critical step in various chemical synthesis processes .
Heterogeneous Catalysis
It is used in heterogeneous catalysis to facilitate the recovery of products from reaction mixtures and the recycling of catalysts. This application is particularly important in green chemistry, where minimizing waste and enhancing sustainability are key goals .
Pharmaceutical Applications
Due to its role in the synthesis of DHPMs, the compound has indirect pharmaceutical applications. DHPMs are used in the development of drugs with antimalarial, antitubercular, anticancer, anti-inflammatory, and antioxidant properties .
Marine Alkaloid Synthesis
The compound contributes to the synthesis of marine alkaloids, which are essential for creating biologically active natural products. These natural products play a significant role in the medicinal field, particularly in drug discovery .
作用機序
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZNMAAWLDJWOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588149 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine | |
CAS RN |
891642-99-2 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


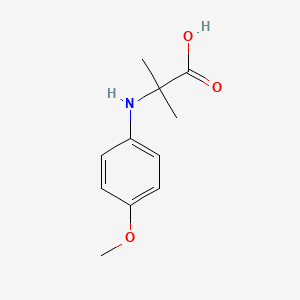
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
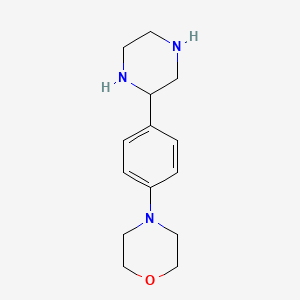

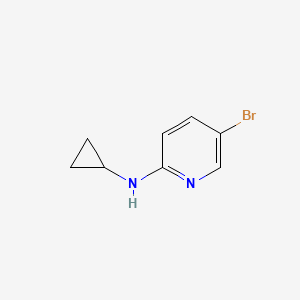


![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
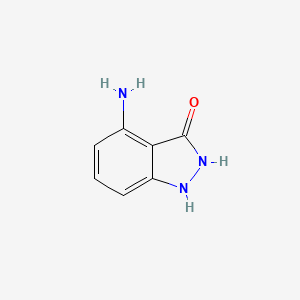
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
